molecular formula C11H21NO2S B2534524 3-Mercaptomethyl-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1353989-52-2

3-Mercaptomethyl-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B2534524
CAS No.: 1353989-52-2
M. Wt: 231.35
InChI Key: CTGQIKIVZPEWJZ-UHFFFAOYSA-N
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Description

3-Mercaptomethyl-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C11H21NO2S. It is known for its unique structure, which includes a piperidine ring substituted with a mercaptomethyl group and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Mercaptomethyl-piperidine-1-carboxylic acid tert-butyl ester typically involves several key steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment .

Chemical Reactions Analysis

Types of Reactions

3-Mercaptomethyl-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Mercaptomethyl-piperidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Mercaptomethyl-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The mercaptomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The piperidine ring may also interact with receptors or ion channels, modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester
  • 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester
  • N-Boc-4-piperidineacetaldehyde

Uniqueness

3-Mercaptomethyl-piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the mercaptomethyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Biological Activity

3-Mercaptomethyl-piperidine-1-carboxylic acid tert-butyl ester (CAS Number: 1008562-93-3) is a chemical compound with the molecular formula C₁₁H₂₁NO₂S. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a precursor for various biologically active compounds. Its unique structure, characterized by the mercaptomethyl group and the tert-butyl ester, provides distinct chemical reactivity that is crucial for its biological interactions.

The compound exhibits several notable chemical properties:

  • Molecular Weight: Approximately 229.36 g/mol
  • Functional Groups: Contains a thiol (mercaptomethyl) and an ester group, which influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate protein function, leading to various biological effects. The piperidine ring may also engage with specific receptors or ion channels, further influencing physiological processes.

Biological Applications

Research indicates that this compound has several potential applications in biology and medicine:

  • Synthesis of Bioactive Compounds: It serves as a precursor for synthesizing GABAA receptor agonists, selective TACE inhibitors, and HDL-elevating agents.
  • Therapeutic Properties: Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, although more research is needed to confirm these effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • GABAA Receptor Agonists:
    • A study demonstrated that modifications of this compound could lead to new GABAA receptor agonists, potentially useful in treating anxiety and seizure disorders.
  • Selective TACE Inhibitors:
    • Research indicated that derivatives could act as selective inhibitors of TACE (tumor necrosis factor-alpha converting enzyme), which plays a role in inflammatory diseases and cancer progression.
  • Analgesic Activity:
    • In vitro assays showed that certain derivatives exhibited significant analgesic activity in pain models, indicating potential use in pain management therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
3-Oxopiperidine-1-carboxylic acid tert-butyl esterC₁₁H₁₉NO₃Lacks thiol group; used as an analgesicModerate analgesic properties
N-Boc-3-piperidoneC₉H₁₅NO₂Contains Boc protecting group; used in peptide synthesisLimited direct biological activity
4-Carbomethoxy-piperidineC₁₁H₁₃NO₂Different position for methoxy group; exhibits anti-inflammatory propertiesAnti-inflammatory effects observed
This compound C₁₁H₂₁NO₂S Contains thiol group; potential for diverse biological activityPromising precursor for bioactive compounds

Properties

IUPAC Name

tert-butyl 3-(sulfanylmethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-6-4-5-9(7-12)8-15/h9,15H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGQIKIVZPEWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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